molecular formula C9H14O2 B043539 Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) CAS No. 116872-43-6

Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI)

Cat. No. B043539
CAS RN: 116872-43-6
M. Wt: 154.21 g/mol
InChI Key: IUZYGGBTACWBKN-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI), also known as R-(+)-3-hydroxy-4,5-epoxycyclohexyl methyl ketone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is not fully understood. However, it has been proposed that it acts by modulating the activity of ion channels and receptors in the central nervous system. Specifically, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and convulsions. It has also been found to inhibit the activity of voltage-gated calcium channels, which play a role in pain transmission.
Biochemical and Physiological Effects:
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and emotion.

Advantages And Limitations For Lab Experiments

One advantage of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a useful tool for studying the mechanisms underlying pain and inflammation. Additionally, its anticonvulsant, anxiolytic, and antidepressant effects make it a valuable compound for investigating the neurobiology of these conditions. However, one limitation of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI). One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to investigate its potential therapeutic applications in humans. Another area of future research is the development of new synthetic routes for Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the safety and toxicity of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in humans, as well as its potential interactions with other drugs.

Synthesis Methods

Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) can be synthesized through a multistep process starting from cyclohexene. The first step involves the epoxidation of cyclohexene using a peracid to produce the corresponding epoxide. The epoxide is then subjected to a ring-opening reaction with hydroxide ions to form the diol intermediate. The diol intermediate is then oxidized to produce Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI).

Scientific Research Applications

Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent analgesic and anti-inflammatory properties. Furthermore, it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. Additionally, Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

116872-43-6

Product Name

Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI)

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(1R,3R)-3-hydroxy-4-methylidenecyclohexyl]ethanone

InChI

InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h8-9,11H,1,3-5H2,2H3/t8-,9-/m1/s1

InChI Key

IUZYGGBTACWBKN-RKDXNWHRSA-N

Isomeric SMILES

CC(=O)[C@@H]1CCC(=C)[C@@H](C1)O

SMILES

CC(=O)C1CCC(=C)C(C1)O

Canonical SMILES

CC(=O)C1CCC(=C)C(C1)O

synonyms

Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis- (9CI)

Origin of Product

United States

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